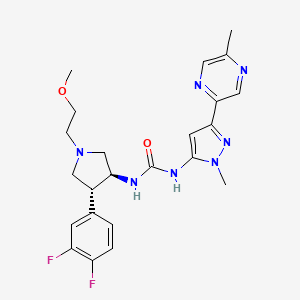

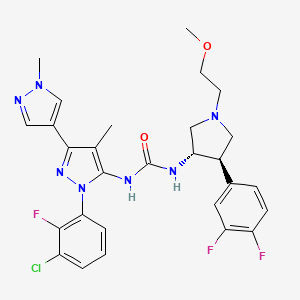

![molecular formula C33H32N6O2 B10836084 Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)

Pyrrolo[2,3-d]pyrimidine derivative 12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 12 typically involves multi-step reactions. One common method includes the use of cyclopentylamine, diisopropylethylamine, and ethyl acetate at room temperature, followed by reactions with various reagents such as 3,3-diethoxy-propyne, copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide . The reaction conditions often involve room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to facilitate the reaction between starting materials and reagents, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 12 undergoes various chemical reactions, including:

Oxidation: Using reagents such as oxone in dimethylformamide at room temperature.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Commonly involves halogenation or alkylation reactions using reagents like thionyl chloride and dimethylamine.

Common Reagents and Conditions:

Oxidation: Oxone, dimethylformamide, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Thionyl chloride, dimethylamine, room temperature.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 12 involves the inhibition of key enzymes and signaling pathways that are crucial for cell proliferation and survival. This compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it can inhibit angiogenesis and metastasis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

- Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines

- Pyrrolo[2,3-d]pyrimidine-azole hybrids

- Pyrrolo[2,3-d]pyrimidine-pyridine hybrids

Properties

Molecular Formula |

C33H32N6O2 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(E)-N-[3-[4-amino-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]-4-[cyclopropyl(methyl)amino]-N-methylbut-2-enamide |

InChI |

InChI=1S/C33H32N6O2/c1-37(24-15-16-24)19-7-12-30(40)38(2)25-8-6-9-26(20-25)39-21-29(31-32(34)35-22-36-33(31)39)23-13-17-28(18-14-23)41-27-10-4-3-5-11-27/h3-14,17-18,20-22,24H,15-16,19H2,1-2H3,(H2,34,35,36)/b12-7+ |

InChI Key |

NARJNVJAUDCMNV-KPKJPENVSA-N |

Isomeric SMILES |

CN(C/C=C/C(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |

Canonical SMILES |

CN(CC=CC(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

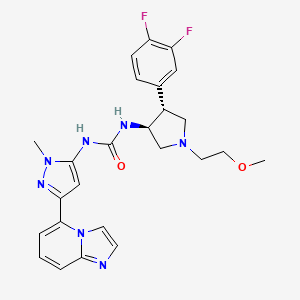

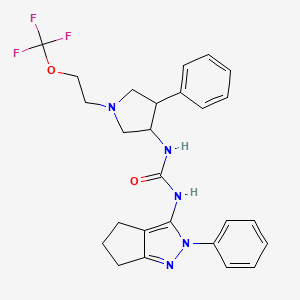

![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)

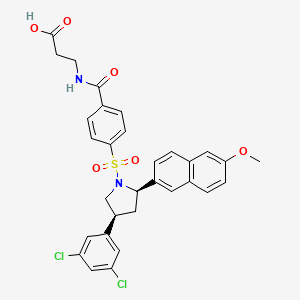

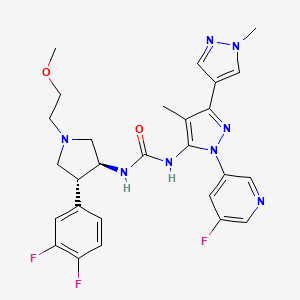

![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)

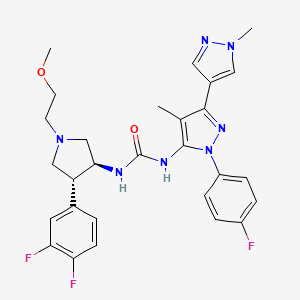

![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)

![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)

![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)

![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)

![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)